molecular formula C5H6ClNO B6255783 2-chloro-5-ethyl-1,3-oxazole CAS No. 1894758-54-3

2-chloro-5-ethyl-1,3-oxazole

Cat. No.: B6255783
CAS No.: 1894758-54-3
M. Wt: 131.6
InChI Key:
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Description

2-chloro-5-ethyl-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of a chlorine atom at the second position and an ethyl group at the fifth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-ethyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a condensation reaction between 2-chloroacetophenone and ethylamine in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: 2-amino-5-ethyl-1,3-oxazole or 2-thio-5-ethyl-1,3-oxazole.

    Oxidation: 2-chloro-5-formyl-1,3-oxazole or 2-chloro-5-carboxyl-1,3-oxazole.

    Reduction: 2-chloro-5-ethyl-4,5-dihydro-1,3-oxazole.

Scientific Research Applications

2-chloro-5-ethyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-ethyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The chlorine atom and the ethyl group can interact with biological targets, leading to the desired therapeutic effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-oxazole: Lacks the ethyl group, leading to different chemical and biological properties.

    5-ethyl-1,3-oxazole: Lacks the chlorine atom, affecting its reactivity and applications.

    2-chloro-5-methyl-1,3-oxazole: Contains a methyl group instead of an ethyl group, resulting in variations in its chemical behavior.

Uniqueness

2-chloro-5-ethyl-1,3-oxazole is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

1894758-54-3

Molecular Formula

C5H6ClNO

Molecular Weight

131.6

Purity

95

Origin of Product

United States

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